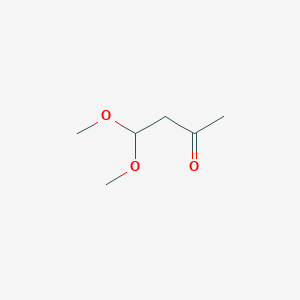

4,4-Dimethoxy-2-butanone

描述

属性

IUPAC Name |

4,4-dimethoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(7)4-6(8-2)9-3/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCCSZUMZMCWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052196 | |

| Record name | 4,4-Dimethoxybutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Butanone, 4,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4-Dimethoxy-2-butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

178.00 °C. @ 760.00 mm Hg | |

| Record name | 4,4-Dimethoxy-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | 4,4-Dimethoxy-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.993-0.998 | |

| Record name | 3-Oxobutanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/471/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5436-21-5 | |

| Record name | 4,4-Dimethoxy-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5436-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethoxy-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005436215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethoxy-2-butanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethoxy-2-butanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4-Dimethoxybutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethoxybutanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIMETHOXY-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IZ188B2ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4-Dimethoxy-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-83.00 °C. @ 760.00 mm Hg | |

| Record name | 4,4-Dimethoxy-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4,4-Dimethoxy-2-butanone synthesis and properties

An In-depth Technical Guide to 4,4-Dimethoxy-2-butanone

Introduction

This compound, also known as acetylacetaldehyde dimethyl acetal, is a colorless to light yellow transparent liquid.[1] It is a versatile organic compound with the chemical formula C6H12O3.[2] This compound serves as a crucial intermediate in the synthesis of a variety of products across different industries, including pharmaceuticals, agrochemicals, and dyes.[1][3] Its utility is particularly noted in the production of antiretroviral drugs and herbicides.[1] Despite its wide-ranging applications, the industrial-scale synthesis of this compound is still developing in some regions, highlighting the economic significance of optimizing its production methods.[1]

Synthesis of this compound

The primary industrial synthesis of this compound involves a Claisen ester condensation reaction followed by an acetalization step.[1][4] Typically, acetone and an alkyl formate (such as methyl formate or ethyl formate) are reacted in the presence of a strong base like sodium methoxide to form the sodium enolate of butenone.[1][4] This intermediate is then treated with methanol in a strong acidic medium (e.g., sulfuric acid) to yield the final product, this compound.[1][4] This process is favored for its use of readily available raw materials, mild operating conditions, and high product yield.[1]

Logical Diagram of Synthesis Pathway

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis via Claisen Condensation

The following protocol is a representative example of the synthesis of this compound.

Step 1: Preparation of Sodium Butanone Enolate [4]

-

To a 1L four-necked flask equipped with a thermometer, spherical condenser, stirrer, and nitrogen protection, add 122.7g of liquid sodium methoxide.

-

Begin stirring and heat the mixture to 50°C.

-

Prepare a mixture of 43.5g of acetone and 166.5g of ethyl formate.

-

Add the acetone-ethyl formate mixture dropwise to the sodium methoxide solution over a period of 7 hours.

-

After the addition is complete, maintain the reaction temperature at 50°C for an additional 2 hours to obtain a suspension containing sodium butanone enolate.

Step 2: Acetalization [4]

-

In a separate four-necked flask, prepare a solution containing methanol and concentrated sulfuric acid.

-

Add the previously prepared sodium butanone enolate solution dropwise to the acidic methanol solution. The addition should be completed over 1 to 4 hours, and the reaction temperature should be maintained between 25°C and 40°C.

-

After the addition, allow the reaction to proceed for an additional 3 to 6 hours at the same temperature.

-

Neutralize the reaction mixture by adding liquid sodium methoxide until the pH reaches 7.0-10.0. The neutralization temperature should be kept between 0°C and 40°C.

-

Stir the neutralized solution for 30 minutes and then filter to obtain the crude this compound.

Step 3: Purification [4]

-

The crude product is first subjected to atmospheric distillation to recover methanol.

-

The residue is then purified by vacuum distillation.

-

Collect the fraction boiling at 70-73°C at 20 mmHg.[4] This yields a colorless, transparent liquid, which is the final product with a purity of approximately 95%.[4]

Physical and Chemical Properties

This compound is characterized as a ketone and an acetal.[5] It is a flammable liquid and vapor.[6][7]

Table of Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C6H12O3 | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1][8] |

| Odor | Fruity, ethereal, nutty, alcoholic | [5][9] |

| Boiling Point | 178 °C (at 760 mmHg) | [10][11] |

| 70-73 °C (at 20 mmHg) | ||

| Melting Point | -82 to -83 °C | [6][7] |

| Density | 0.996 g/mL at 25 °C | |

| Refractive Index | n20/D 1.414 | |

| Flash Point | 57 °C | [7] |

| Solubility | Soluble in DMSO. Decomposes in water. | [12][13] |

Table of Spectral Data

| Spectral Data Type | Availability | Source(s) |

| 1H NMR | Available | [6] |

| 13C NMR | Available | [6] |

| Mass Spectrometry (GC-MS) | Available | [2][6] |

| Infrared (IR) Spectroscopy | Available | [6] |

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily due to its nature as a 1,3-dielectrophilic compound.[14][15]

Key Applications

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of the antiretroviral drug Nevirapine.[1][4] It is also used in the production of sulfamerazine intermediates.[3]

-

Agrochemical Synthesis : This compound is used to synthesize highly efficient and low-toxicity herbicides.[1][4]

-

Aromatic and Heterocyclic Synthesis : It reacts with various reagents to form substituted toluenes, xylenes, naphthalenes, and pyrimidines.[14][15] For instance, its reaction with guanidines yields pyrimidine derivatives.[14]

-

Flavor and Fragrance : It is used as a flavoring agent in food products and as a component in fragrances.[9][10]

-

Coatings : It can be used in the preparation of environmentally friendly water-based coatings for electronic device casings.[1]

Workflow of this compound as a Chemical Intermediate

Caption: Role of this compound as a versatile intermediate.

Safety and Handling

This compound is considered to have moderate toxicity.[16] Acute exposure can cause irritation to the eyes, skin, and respiratory tract.[16] It is a flammable liquid and should be handled with appropriate safety precautions.[7]

Table of Safety Information

| Hazard Category | Precautionary Measures and Information | Source(s) |

| GHS Classification | Flammable liquid and vapor (Category 3). | [6][7] |

| Handling | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. Avoid contact with skin, eyes, and inhalation of vapors. Handle in a well-ventilated area. | [7][16][17] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from strong acids and oxidizing agents. Store under an inert atmosphere to prevent moisture absorption and decomposition. | [16][17] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [7][16] |

| In case of Fire | Use water spray, dry chemical, foam, or carbon dioxide to extinguish. | [7] |

| Stability | Stable under normal conditions. Decomposes in contact with water and is sensitive to moisture. Incompatible with strong acids and oxidizing agents. | [13][17] |

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Butanone, 4,4-dimethoxy- [webbook.nist.gov]

- 3. jinanhealthtech.com [jinanhealthtech.com]

- 4. CN102010311A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0033851) [hmdb.ca]

- 6. This compound | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound, CasNo.5436-21-5 Jinan Finer Chemical Co., Ltd China (Mainland) [finerchem.lookchem.com]

- 9. jdkintermediates.com [jdkintermediates.com]

- 10. chemimpex.com [chemimpex.com]

- 11. parchem.com [parchem.com]

- 12. glpbio.com [glpbio.com]

- 13. fishersci.com [fishersci.com]

- 14. crimsonpublishers.com [crimsonpublishers.com]

- 15. crimsonpublishers.com [crimsonpublishers.com]

- 16. Page loading... [wap.guidechem.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4,4-Dimethoxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-Dimethoxy-2-butanone, a versatile ketone and acetal also known as acetylacetaldehyde dimethyl acetal. This document details its chemical structure, physicochemical properties, synthesis methodologies, and significant applications, particularly its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The information is curated for researchers, scientists, and professionals in drug development, offering critical data and experimental insights to facilitate further research and application.

Chemical Identity and Properties

This compound is an organic compound that incorporates both a ketone and an acetal functional group.[1][2] This unique structural arrangement makes it a valuable synthon in organic chemistry.[3]

-

CAS Number: 5436-21-5[4]

-

Molecular Formula: C₆H₁₂O₃[4]

-

IUPAC Name: 4,4-dimethoxybutan-2-one[5]

-

Synonyms: Acetylacetaldehyde dimethyl acetal, 3-Oxobutyraldehyde dimethyl acetal, β-Ketobutyracetal[2]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Reference(s) |

| Molecular Weight | 132.16 g/mol | [4][6] |

| Appearance | Colorless to light yellow liquid | [6][7] |

| Density | 0.996 g/mL at 25 °C | [6] |

| Boiling Point | 178 °C (at atmospheric pressure) | [6] |

| 70-73 °C at 20 mmHg | ||

| 76-78 °C at 25 Torr | [2] | |

| Refractive Index (n20/D) | 1.414 | [6] |

| Solubility | Miscible with common organic solvents.[8] Soluble in DMSO.[9] | [8][9] |

| Flash Point | 57 °C (134.6 °F) - closed cup |

Chemical Structure

The chemical structure of this compound features a four-carbon chain with a ketone group at the second position and a dimethyl acetal at the fourth position.

Linear Formula: CH₃COCH₂CH(OCH₃)₂

SMILES: CC(=O)CC(OC)OC[5]

Synthesis and Experimental Protocols

This compound is primarily synthesized via the Claisen condensation of an acetone source with a formate ester, followed by acetalization.[7][10] The overall process is valued for its use of readily available raw materials and relatively mild operating conditions.[7]

General Synthesis Pathway

The synthesis generally involves two key steps:

-

Formation of Sodium 1-buten-3-olate: A Claisen ester condensation between acetone and a formate ester (like methyl formate or ethyl formate) in the presence of a strong base such as sodium methoxide.[7][10]

-

Acetalization: The resulting sodium enolate is then reacted with methanol in the presence of a strong acid (e.g., sulfuric acid or HCl) to form this compound.[7][10][11]

Caption: General synthesis pathway for this compound.

Experimental Protocol Example: Synthesis of 4-Methylpyrimidine

While a detailed protocol for the synthesis of this compound itself is proprietary or varies, its application in subsequent reactions is well-documented. The following protocol describes the use of this compound in the synthesis of 4-methylpyrimidine.

Reaction: A mixture of formamide, water, and ammonium chloride is heated. This compound is then added dropwise to this solution. The reaction proceeds via hydrolysis of the acetal followed by cyclization to form the pyrimidine ring.

Procedure:

-

A 2-liter three-necked flask is equipped with a stirrer, thermometer, addition funnel, and a wide-bore reflux condenser.

-

The flask is charged with 750 mL of formamide, 25 mL of water, and 50 g of ammonium chloride.

-

The mixture is heated to 180–190 °C in an oil bath.

-

400 g (3.02 moles) of this compound is added dropwise with stirring over 6 hours. During the addition, the internal temperature may fall to around 140 °C.

-

The cooling water flow in the reflux condenser is adjusted to allow for the distillation of methanol and methyl formate formed during the reaction. The temperature at the head of the reflux condenser should be maintained at 50–55 °C.

-

After the addition is complete, heating is continued for an additional hour.

-

The mixture is allowed to cool and is then poured into 1 L of 1N sodium hydroxide solution.

-

The resulting solution is extracted with chloroform for 24 hours in a liquid-liquid extractor.

-

The chloroform extract is separated, dried over sodium sulfate, and the chloroform is removed by distillation.

-

The residue is distilled under reduced pressure, collecting the fraction boiling at 60–80 °C/15 mm.

-

Pure 4-methylpyrimidine is obtained by redistillation at atmospheric pressure, boiling at 140–142 °C. The yield is typically between 54–63%.[12]

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily serving as an intermediate for more complex molecules.[3] Its bifunctional nature allows for a variety of chemical transformations.

Pharmaceutical and Agrochemical Synthesis

This compound is a key intermediate in the production of several commercially important products:

-

Antiretroviral Drugs: It is a crucial precursor in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS.[7]

-

Herbicides: It is used to synthesize highly efficient and low-toxicity herbicides, such as 5-Methyl-N-aryl-1,2,4-triazol-2-ylsulfonamide.[7]

-

Sulfonamides: It serves as an intermediate for sulfamerazine, an important sulfonamide drug.[13]

Synthesis of Aromatic and Heterocyclic Compounds

As a 1,3-dielectrophilic building block, this compound reacts with various nucleophiles to form a range of aromatic and heterocyclic compounds:

-

Pyrimidines: Reaction with guanidines yields substituted pyrimidines.[14][15]

-

Pyrazoles: Reaction with hydrazine hydrate or substituted hydrazines produces pyrazoles.[15]

-

Naphthalenes: It can be used to synthesize naphthalenes through reactions with Grignard reagents like benzyl magnesium chloride.[14][15]

-

Toluene and Xylene: Reactions with allyl or crotyl halides in the presence of zinc can yield toluene and o-xylene, respectively.[14][15]

Caption: Key synthetic applications of this compound.

Other Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound finds use in other industries:

-

Coatings: It is used in the formulation of environmentally friendly water-based coatings for electronic device casings.[7]

-

Flavor and Fragrance: It is utilized as a flavoring agent in food and a fragrance component in cosmetics.[3]

Safety and Handling

This compound is classified as a flammable liquid and vapor (H226).[2] Standard laboratory safety precautions should be observed when handling this chemical. It should be stored in a well-ventilated area designated for flammable liquids. Personal protective equipment, including safety glasses, gloves, and a lab coat, is recommended.

Conclusion

This compound is a significant chemical intermediate with broad applications, particularly in the pharmaceutical and agrochemical industries. Its versatile reactivity, stemming from the presence of both ketone and acetal functionalities, makes it an essential tool for synthetic chemists. This guide provides foundational technical data and procedural insights to support its effective and safe use in research and development.

References

- 1. Showing Compound this compound (FDB012031) - FooDB [foodb.ca]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. guidechem.com [guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. glpbio.com [glpbio.com]

- 10. CN102010311A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 11. JP2613518B2 - Method for producing this compound - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. jinanhealthtech.com [jinanhealthtech.com]

- 14. crimsonpublishers.com [crimsonpublishers.com]

- 15. crimsonpublishers.com [crimsonpublishers.com]

Acetylacetaldehyde Dimethyl Acetal: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive chemical profile of acetylacetaldehyde dimethyl acetal, also known as 3,3-dimethoxybutanal or 4,4-dimethoxy-2-butanone.[1] This document is intended for professionals in research, science, and drug development, offering detailed information on the compound's properties, synthesis, reactivity, and safety protocols.

Core Chemical and Physical Data

Acetylacetaldehyde dimethyl acetal is a colorless to yellow liquid.[2][3] Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [4][5] |

| Molecular Weight | 132.16 g/mol | [4][5] |

| CAS Number | 5436-21-5 | [1][5] |

| Density | 0.996 g/mL at 25 °C | [3][5] |

| Boiling Point | 70-73 °C at 20 mmHg | [3][5] |

| Melting Point | -82 °C | [4][5] |

| Refractive Index | 1.414 at 20 °C | [3] |

| Flash Point | 49 °C (121 °F) | [5] |

| Solubility | Decomposes in water; miscible with most common organic solvents. | [4] |

Synthesis and Experimental Protocols

The synthesis of acetylacetaldehyde dimethyl acetal typically involves the reaction of a carbonyl compound with methanol in the presence of an acid catalyst. A general method for acetalization involves using an acid catalyst along with a dehydrating agent to drive the equilibrium towards the product.[6]

Experimental Protocol: Acid-Catalyzed Acetalization of Formylacetone

A described synthesis method involves the following steps:

-

Preparation of Formylacetone Sodium Salt: A mixture of acetone and methyl formate is added dropwise to a solution of sodium methanolate in methanol at 40 °C over 4 hours. The mixture is stirred for an additional hour and then cooled to 20 °C to yield formylacetone sodium salt.[3]

-

Acetalization: The formylacetone sodium salt is transferred to a reactor with methanol. Sulfuric acid is added while maintaining the temperature at 30 °C. A solution of formylacetone is added concurrently with more sulfuric acid over 1 hour, keeping the pH between 0 and 1. The reaction is stirred for an additional 4 hours at the same temperature and then cooled to 20°C.[3]

Caption: Synthesis of Acetylacetaldehyde Dimethyl Acetal.

Chemical Reactivity and Synthetic Utility

Acetylacetaldehyde dimethyl acetal is a valuable intermediate in organic synthesis.[3] Its utility stems from the presence of a protected aldehyde group, which allows for selective reactions at the ketone functionality.

-

Protecting Group Chemistry: The dimethyl acetal serves as a protecting group for the aldehyde. Deprotection can be achieved under acidic conditions, regenerating the aldehyde for subsequent reactions.[6] This strategy is useful in multi-step syntheses where the aldehyde needs to be masked.

-

Applications in Synthesis: It is used in the preparation of various compounds, including (R)-4,4-dimethoxy-2-butanol, pyrazoles, and pyrimidines.[3] It also serves as a precursor for the synthesis of acetoacetaldehyde.[3]

Caption: Synthetic pathways involving Acetylacetaldehyde Dimethyl Acetal.

Spectroscopic Profile

The structural characterization of acetylacetaldehyde dimethyl acetal is confirmed by various spectroscopic techniques.

| Technique | Data |

| ¹H NMR | δ (ppm): 4.791, 3.362, 2.741, 2.185 (in CDCl₃) |

| Mass Spec (MS) | Molecular Ion (m/z): 132. Key fragments: 101, 85, 75, 43. |

Note: The provided ¹H NMR data represents the chemical shifts of the different protons in the molecule. The mass spectrometry data indicates the mass-to-charge ratio of the molecular ion and its common fragments.

Safety and Handling

Acetylacetaldehyde dimethyl acetal is a flammable liquid and vapor.[2][1][7] It may cause eye, skin, and respiratory tract irritation.[2] The toxicological properties of this material have not been fully investigated.[2]

| Safety Aspect | Recommendation |

| Handling | Wash thoroughly after handling.[2] Use with adequate ventilation and avoid contact with eyes, skin, and clothing.[2] Ground and bond containers when transferring material and use spark-proof tools.[2][7] |

| Personal Protective Equipment | Wear safety glasses with side shields, protective gloves, and appropriate clothing to prevent skin exposure.[7] |

| Storage | Keep in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed and away from heat, sparks, and flame.[1] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical aid.[2] |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[2] |

| First Aid (Ingestion) | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get immediate medical aid.[2] |

| First Aid (Inhalation) | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Get immediate medical aid.[2] |

This technical guide provides a foundational understanding of acetylacetaldehyde dimethyl acetal for its safe and effective use in a laboratory setting. For more detailed information, consulting the referenced safety data sheets is highly recommended.

References

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Acetylacetaldehyde dimethyl acetal | 5436-21-5 [chemicalbook.com]

- 4. Acetylacetaldehyde dimethyl acetal, 92% 250 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 5. Acetylacetaldehyde dimethyl acetal | CAS 5436-21-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Dimethyl Acetals [organic-chemistry.org]

- 7. fishersci.de [fishersci.de]

Physical and chemical properties of 4,4-Dimethoxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4-Dimethoxy-2-butanone (CAS No. 5436-21-5). It is a versatile organic compound with applications in various fields, including as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a flavoring agent in the food industry.[1] This document details its chemical structure, physical characteristics, synthesis, and reactivity. It also explores its potential metabolic pathways based on related compounds and provides detailed experimental protocols for its analysis and handling.

Chemical Identity and Physical Properties

This compound, also known as acetylacetaldehyde dimethyl acetal, is a ketone and an acetal.[2][3] It is a clear, colorless to light yellow liquid at room temperature.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 5436-21-5 | [1][2][4][5] |

| Molecular Formula | C₆H₁₂O₃ | [1][2][5] |

| Molecular Weight | 132.16 g/mol | [1][2][5] |

| IUPAC Name | 4,4-dimethoxybutan-2-one | [5] |

| Synonyms | 3-Oxobutyraldehyde dimethylacetal, 3-Ketobutyraldehyde dimethyl acetal, Acetylacetaldehyde dimethylacetal | [6] |

| InChI Key | PJCCSZUMZMCWSX-UHFFFAOYSA-N | [7] |

| SMILES | CC(=O)CC(OC)OC | [5] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Boiling Point | 178 °C | 760 mmHg | [1][2] |

| 70-73 °C | 20 mmHg | [4][7] | |

| Melting Point | -83 °C | 760 mmHg | [2] |

| -82 °C | [4] | ||

| Density | 0.996 g/mL | 25 °C | [1][4][7] |

| 0.993-0.998 g/mL | [2] | ||

| Refractive Index (nD) | 1.414 | 20 °C | [1][7] |

| 1.414-1.424 | [2] | ||

| Solubility | Slightly soluble in water; miscible with common organic solvents like ethanol, diethyl ether, and acetone. Decomposes in water. | [2][8] | |

| Flash Point | 121°F (49.4°C) | [4] | |

| Vapor Pressure | 1.35 mmHg | 25 °C | [4] |

Chemical Properties and Reactivity

This compound possesses two key functional groups: a ketone and an acetal. This bifunctionality makes it a valuable intermediate in organic synthesis.[8]

Synthesis

The primary synthesis route for this compound involves a Claisen ester condensation reaction. Typically, acetone and an ester of formic acid (like methyl formate or ethyl formate) react in the presence of a strong base, such as sodium methoxide, to form the sodium enolate of butanone.[1][9] This intermediate then undergoes acetalization with methanol in the presence of a strong acid (e.g., sulfuric acid) to yield the final product.[9][10]

Reactivity

As a 1,3-dielectrophilic building block, this compound is a versatile reagent in organic synthesis.[11] It can undergo reactions at both the ketone and acetal functionalities. For instance, it is used in the synthesis of various heterocyclic compounds, such as pyrimidines and pyrazoles, as well as aromatic compounds like naphthalenes.[6][11]

One notable application is in the synthesis of 4-methylpyrimidine. This reaction involves heating this compound with formamide, water, and ammonium chloride.[2]

Experimental Protocols

Synthesis of 4-Methylpyrimidine from this compound

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

-

This compound (400 g, 3.02 moles)

-

Formamide (750 mL)

-

Water (25 mL)

-

Ammonium chloride (50 g)

-

1N Sodium hydroxide solution

-

Chloroform

-

Anhydrous sodium sulfate

-

2-L three-necked flask, stirrer, thermometer, addition funnel, reflux condenser, distillation apparatus, heating oil bath.

Procedure:

-

Equip a 2-L three-necked flask with a stirrer, thermometer, addition funnel, and a wide-bore reflux condenser. Attach a second condenser for distillation to the top of the reflux condenser.

-

Charge the flask with 750 mL of formamide, 25 mL of water, and 50 g of ammonium chloride.

-

Heat the mixture to 180–190 °C in an oil bath.

-

Add 400 g of this compound dropwise with stirring over 6 hours.

-

Adjust the cooling water flow in the reflux condenser to allow for the distillation of methanol and methyl formate byproducts.

-

After the addition is complete, continue heating for an additional hour.

-

Allow the mixture to cool and then pour it into 1 L of 1N sodium hydroxide solution.

-

Extract the resulting solution with chloroform using a liquid-liquid extractor for 24 hours.

-

Separate the chloroform layer, dry it over anhydrous sodium sulfate, and remove the chloroform by distillation.

-

Distill the residue under reduced pressure, collecting the fraction boiling at 60–80 °C/15 mmHg.

-

Redistill the collected fraction at atmospheric pressure to obtain pure 4-methylpyrimidine (b.p. 140–142 °C).

Purity Determination by Gas Chromatography (GC)

A general approach for purity analysis by GC is as follows, based on mentions in the literature of purity being determined by this method.[2]

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

A suitable capillary column (e.g., a non-polar or semi-polar column).

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Set the GC oven temperature program, injector temperature, and detector temperature. A typical starting point could be an initial oven temperature of 50-70°C, ramped to a final temperature of 200-250°C.

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Record the chromatogram and integrate the peak areas.

-

The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ketone protons, the methylene protons adjacent to the carbonyl and acetal groups, the methine proton of the acetal, and the methoxy protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the acetal carbon, the methylene carbon, the methyl ketone carbon, and the methoxy carbons.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a strong absorption band characteristic of the C=O stretch of the ketone group, typically in the region of 1715-1720 cm⁻¹. Additionally, C-O stretching bands for the acetal group will be present.[5]

Mass Spectrometry (MS)

In mass spectrometry, this compound will likely undergo fragmentation patterns typical for ketones and acetals. Common fragments would result from alpha-cleavage adjacent to the carbonyl group and loss of methoxy groups from the acetal. The base peak is often observed at m/z = 43, corresponding to the acetyl cation [CH₃CO]⁺.[5]

Biological Role and Potential Metabolism

This compound is listed as an endogenous metabolite and is used as a flavoring agent in food.[11] While specific metabolic pathways for this compound are not well-documented, the metabolism of the parent compound, 2-butanone, can provide insights into its potential biotransformation.

The metabolism of 2-butanone in humans and animals proceeds through both oxidative and reductive pathways. The primary metabolites include 3-hydroxy-2-butanone and 2,3-butanediol.[4] It is plausible that this compound could undergo similar transformations, potentially preceded by hydrolysis of the acetal group to reveal the aldehyde, which would then be subject to oxidation or reduction.

Safety and Handling

This compound is a flammable liquid and vapor.[5] Standard laboratory safety precautions should be followed, including working in a well-ventilated area, avoiding sources of ignition, and wearing appropriate personal protective equipment (gloves, safety glasses). It may cause irritation.[5]

Conclusion

This compound is a commercially available and synthetically useful organic compound. Its dual functionality as a ketone and an acetal makes it a valuable intermediate for the synthesis of a variety of more complex molecules. This guide has summarized its key physical and chemical properties, provided an overview of its synthesis and reactivity, and presented detailed experimental protocols relevant to its use and characterization. While its specific biological pathways are not fully elucidated, its status as an endogenous metabolite and its use as a flavoring agent suggest a low level of toxicity, although appropriate safety measures should always be observed.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. scribd.com [scribd.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Acetal - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. researchgate.net [researchgate.net]

The Versatile 1,3-Dielectrophile: A Technical Guide to 4,4-Dimethoxy-2-butanone in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethoxy-2-butanone, also known as acetylacetaldehyde dimethyl acetal, is a commercially available and highly versatile three-carbon building block in organic synthesis. Its unique structural feature, possessing two electrophilic centers at positions 2 and 4, designates it as a valuable 1,3-dielectrophile. This guide provides an in-depth analysis of its synthesis, reactivity, and diverse applications in the construction of aromatic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. Detailed experimental protocols for key transformations, quantitative data, and mechanistic visualizations are presented to facilitate its practical application in the laboratory.

Introduction: The Concept of 1,3-Dielectrophilicity

In the landscape of synthetic organic chemistry, the strategic disconnection of target molecules into readily available building blocks is paramount. 1,3-Dielectrophilic building blocks are particularly powerful as they can react with a variety of dinucleophiles to form five- or six-membered rings, foundational structures in a vast array of natural products and pharmaceutical agents.

This compound serves as an excellent synthon for a 1,3-dicarbonyl system. The ketone at the 2-position and the acetal at the 4-position, which can be unmasked to an aldehyde under acidic conditions, provide two sites for nucleophilic attack. This dual reactivity is the cornerstone of its utility.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through a Claisen ester condensation followed by an acid-catalyzed acetalization.[1] The process involves the reaction of acetone and a formate ester (such as methyl or ethyl formate) in the presence of a strong base like sodium methoxide to form the sodium enolate of butenone.[1][2] This intermediate is then treated with methanol under acidic conditions to yield the final product.[1][2] This method is advantageous due to the use of readily available starting materials, mild reaction conditions, and high product yields.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 70-73 °C at 20 mmHg |

| Density | 0.996 g/mL at 25 °C |

| Refractive Index | n20/D 1.414 |

Predicted NMR Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 2.15 (s, 3H, CH₃CO) | 207.0 (C=O) |

| 2.75 (d, 2H, J=5.5 Hz, CH₂) | 102.0 (CH(OMe)₂) |

| 3.30 (s, 6H, OCH₃) | 53.0 (OCH₃) |

| 4.50 (t, 1H, J=5.5 Hz, CH) | 45.0 (CH₂) |

| 30.0 (CH₃) |

Reactivity and Synthetic Applications

The 1,3-dielectrophilic nature of this compound has been exploited in the synthesis of a variety of important molecular frameworks.

Synthesis of Aromatic Compounds

This compound is a valuable precursor for the synthesis of substituted toluenes, xylenes, and naphthalenes. The general strategy involves the initial reaction of a nucleophile at the ketone carbonyl, followed by an acid-catalyzed cyclization and aromatization.

Quantitative Data for Aromatic Synthesis [3][4]

| Nucleophile | Product | Yield (%) |

| Allyl Magnesium Bromide | Toluene | 63 |

| Allyl Bromide / Zn | Toluene | 52 |

| Crotyl Bromide / Zn | o-Xylene | 32 |

| Benzyl Magnesium Chloride | 2-Methylnaphthalene | 53 |

| Phenylacetonitrile / NaH | 1-Methyl-4-cyanonaphthalene | 61 |

Synthesis of Heterocyclic Compounds

The reaction of this compound with dinucleophiles provides a straightforward entry into various heterocyclic systems, including pyrazoles and pyrimidines.[3][4]

Quantitative Data for Heterocycle Synthesis [3][4]

| Dinucleophile | Product | Yield (%) |

| Hydrazine Hydrate | 3-Methylpyrazole | Excellent |

| Phenyl Hydrazines | Aryl Methyl Pyrazoles | 60-68 |

| Guanidine Nitrate | 2-Amino-4-methylpyrimidine | 66 |

| Benzyl Guanidine | 2-Benzylamino-4-methylpyrimidine | 58 |

Applications in Drug and Agrochemical Synthesis

This compound is a key intermediate in the synthesis of the antiretroviral drug Nevirapine and various herbicides.[1] Its ability to introduce a functionalized three-carbon unit makes it a valuable component in the construction of complex molecular architectures.

Experimental Protocols

The following are detailed experimental procedures for representative transformations of this compound.

Synthesis of Toluene from Allyl Magnesium Bromide[3]

To a solution of this compound (3.0 g, 22.7 mmol) at 0 °C under an argon atmosphere, allyl magnesium bromide (22.7 mL of a 1.0 M solution in diethyl ether) is slowly added. The reaction mixture is stirred at this temperature for 45 minutes, and its progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL). The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the intermediate carbinol acetal in 90% yield. This intermediate is then refluxed with boron trifluoride etherate (6.18 g, 50.65 mmol) for 30 minutes. The reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation to yield pure toluene (63%).

Synthesis of o-Xylene from Crotyl Bromide and Zinc[3]

To a mixture of this compound (4.0 g, 30 mmol), crotyl bromide (8.0 g, 60 mmol), zinc powder (3.92 g, 60 mmol), and tetrahydrofuran (3 mL), a saturated aqueous solution of ammonium chloride (4 mL) is added. The reaction mixture undergoes an exothermic reaction for 20 minutes to yield the intermediate carbinol in 48% yield. This intermediate is then refluxed with boron trifluoride etherate (5.36 g, 37.7 mmol) for 30 minutes. The reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude o-xylene is purified by vacuum distillation to afford the final product in 32% yield.

Synthesis of 2-Methylnaphthalene from Benzyl Magnesium Chloride[4]

To a solution of this compound (3.0 g, 22.7 mmol) at 0 °C under an argon atmosphere, benzyl magnesium chloride is slowly added. The reaction mixture is stirred at this temperature for 45 minutes. The reaction is then treated with a saturated aqueous solution of ammonium chloride (10 mL), and the product is extracted with diethyl ether. The combined organic layers are dried and the solvent is removed under reduced pressure to afford the intermediate carbinol acetal in 90% yield. This intermediate is then refluxed with boron trifluoride etherate (6.23 g, 51.1 mmol) for 30 minutes. The reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and evaporated. The crude naphthalene is purified by silica gel column chromatography (eluting with petroleum ether) to yield 2-methylnaphthalene in 53% yield.

Synthesis of 2-Amino-4-methylpyrimidine from Guanidine Nitrate[3]

A mixture of sodium ethoxide (2.06 g, 30.3 mmol) and guanidine nitrate (1.38 g, 11.3 mmol) in ethanol is stirred for 20 minutes. A solution of this compound (1.0 g, 7.57 mmol) is then added, and the reaction mixture is refluxed for 6 hours, with progress monitored by TLC.

Safety Information

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated fume hood, away from heat, sparks, and open flames. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.

Conclusion

This compound has proven to be a valuable and versatile 1,3-dielectrophilic building block in organic synthesis. Its commercial availability and straightforward reactivity make it an attractive starting material for the construction of a wide range of aromatic and heterocyclic compounds. The experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers to explore and expand upon the synthetic utility of this important reagent. As the demand for novel and efficient synthetic methodologies in drug discovery and materials science continues to grow, the applications of this compound are poised to expand even further.

References

Spectroscopic Profile of 4,4-Dimethoxy-2-butanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Dimethoxy-2-butanone, a versatile organic compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.15 | s | 3H | CH₃ (Ketone) |

| 2.76 | t, J=5.8 Hz | 2H | CH₂ |

| 3.33 | s | 6H | OCH₃ |

| 4.49 | t, J=5.8 Hz | 1H | CH |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 30.6 | CH₃ (Ketone) |

| 46.5 | CH₂ |

| 53.8 | OCH₃ |

| 102.3 | CH |

| 207.4 | C=O |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-3000 | Strong | C-H stretch (alkane) |

| 1715 | Strong | C=O stretch (ketone)[1] |

| 1050-1150 | Strong | C-O stretch (acetal) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 132 | Moderate | [M]⁺ (Molecular Ion)[2] |

| 101 | High | [M - OCH₃]⁺ |

| 75 | High | [CH(OCH₃)₂]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

¹H NMR Acquisition:

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30-45°

-

Acquisition Time: 3-4 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

-

Acquisition Time: 1-2 s

-

Spectral Width: 0 to 220 ppm

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For GC-MS, a capillary column suitable for separating volatile organic compounds is used.

Instrumentation: Electron Ionization (EI) mass spectrometry is performed using a quadrupole or time-of-flight (TOF) mass analyzer.

Acquisition:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[3]

-

Mass Range: m/z 35-200

-

Scan Rate: 1-2 scans/s

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z). The fragmentation pattern is analyzed to determine the structure of the molecule.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described.

References

A Technical Guide to 4,4-Dimethoxy-2-butanone: Commercial Availability, Synthesis, and Applications for the Research Professional

For researchers, scientists, and drug development professionals, 4,4-Dimethoxy-2-butanone emerges as a versatile building block in organic synthesis. This guide provides an in-depth overview of its commercial availability, key technical data, and established experimental protocols for its application in the synthesis of heterocyclic compounds.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of chemical suppliers. Purity levels typically exceed 90%, with some suppliers offering grades of 98% or higher. It is crucial for researchers to consult the certificate of analysis for lot-specific data to ensure the quality meets the requirements of their specific application.

A summary of typical supplier specifications is provided in the table below. This information has been compiled from various supplier data sheets and public databases.

| Parameter | Typical Value |

| CAS Number | 5436-21-5 |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Purity | ≥90% to >98% (GC)[1][2] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 70-73 °C at 20 mmHg[2] |

| Density | ~0.996 g/mL at 25 °C[2] |

| Refractive Index | ~1.414 at 20 °C[2] |

Key Commercial Suppliers Include:

-

Santa Cruz Biotechnology[3]

-

US Biological Life Sciences[4]

-

Jinan JDK Healthcare Co., Ltd.

-

Parchem[5]

-

Sigma-Aldrich (Merck)[2]

-

BLD Pharm[6]

-

Zhejiang Hetian Chemical Co.,Ltd.[8]

-

CymitQuimica[9]

Technical Data and Spectroscopic Information

For structural confirmation and quality control, researchers can refer to the following spectroscopic data for this compound.

| Spectroscopic Data | Source / Reference |

| ¹H NMR | Available on PubChem and the Human Metabolome Database |

| ¹³C NMR | Available on PubChem |

| GC-MS | Mass spectrum data is available in the NIST WebBook and on PubChem |

Biological Activity and Signaling Pathways

Current scientific literature does not indicate that this compound is directly involved in biological signaling pathways. Its primary role in the life sciences is that of a synthetic intermediate, a precursor for the construction of more complex, biologically active molecules. It is important to distinguish it from structurally similar compounds, such as 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone (Zingerone), which has been studied for its effects on signaling pathways related to benign prostatic hyperplasia. The lack of evidence for direct biological signaling activity underscores its utility as a stable and reliable building block in medicinal chemistry and drug discovery.

Key Synthetic Applications and Experimental Protocols

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly pyrimidines and pyrazoles. These scaffolds are of significant interest in drug development due to their presence in a wide array of therapeutic agents.

Synthesis of Pyrimidines

A common application of this compound is in the synthesis of substituted pyrimidines. The following is a detailed protocol for the synthesis of 4-methylpyrimidine.

Experimental Protocol: Synthesis of 4-Methylpyrimidine

This procedure details the cyclocondensation reaction of this compound with formamide and ammonium chloride.

-

Materials:

-

This compound (3.02 moles, 400 g)

-

Formamide (750 mL)

-

Ammonium chloride (50 g)

-

Water (25 mL)

-

1N Sodium hydroxide solution

-

Chloroform

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A 2-liter three-necked flask is equipped with a stirrer, a thermometer, an addition funnel, and a reflux condenser. A second condenser for distillation is connected to the top of the reflux condenser.

-

The flask is charged with 750 mL of formamide, 25 mL of water, and 50 g of ammonium chloride.

-

The mixture is heated to 180–190 °C in an oil bath.

-

This compound (400 g) is added dropwise with stirring over 6 hours. The rate of cooling water in the reflux condenser should be adjusted to allow for the distillation of methanol and methyl formate formed during the reaction.

-

After the addition is complete, heating is continued for an additional hour.

-

The reaction mixture is allowed to cool and is then poured into 1 L of 1N sodium hydroxide solution.

-

The resulting solution is extracted with chloroform using a liquid-liquid extractor for 24 hours.

-

The chloroform extract is separated, dried over anhydrous sodium sulfate, and the chloroform is removed by distillation.

-

The residue is distilled under reduced pressure, collecting the fraction boiling at 60–80 °C/15 mmHg.

-

Pure 4-methylpyrimidine is obtained by redistillation at atmospheric pressure, with a boiling point of 140–142 °C.

-

Synthesis of Pyrazoles

This compound is also a key starting material for the synthesis of pyrazoles, often through a cyclocondensation reaction with hydrazine or its derivatives. One of the earliest reported applications is its reaction with hydrazine hydrate to produce 3-methylpyrazole in excellent yield.[10]

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole (General Procedure Adaptation)

While a specific, detailed protocol for the synthesis of 3-methylpyrazole from this compound was not found in the immediate search, the following is a general and widely used method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds (for which this compound is a precursor) and can be adapted. This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone.[11]

-

Materials:

-

Hydrazine sulfate (0.50 mole, 65 g)

-

10% Sodium hydroxide solution (400 mL)

-

Acetylacetone (0.50 mole, 50 g)

-

Ether

-

Saturated sodium chloride solution

-

Anhydrous potassium carbonate

-

Petroleum ether (90–100 °C)

-

-

Procedure:

-

In a 1-liter round-bottomed flask equipped with a stirrer, separatory funnel, and thermometer, dissolve 65 g of hydrazine sulfate in 400 mL of 10% sodium hydroxide.

-

Cool the flask in an ice bath until the temperature of the mixture reaches 15 °C.

-

Add 50 g of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.

-

Stir the mixture for an additional hour at 15 °C.

-

Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a 1-liter separatory funnel and extract with 125 mL of ether.

-

Separate the layers and extract the aqueous layer with four 40-mL portions of ether.

-

Combine the ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

-

Remove the ether by distillation.

-

The resulting crystalline 3,5-dimethylpyrazole is dried under reduced pressure. The product can be recrystallized from petroleum ether.

-

Visualizing Synthetic Pathways and Workflows

To further clarify the synthetic utility of this compound, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound technical grade, = 90 5436-21-5 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound suppliers USA [americanchemicalsuppliers.com]

- 5. parchem.com [parchem.com]

- 6. 5436-21-5|4,4-Dimethoxybutan-2-one|BLD Pharm [bldpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound, China this compound Manufacturers, China this compound Suppliers - ht-chem [chinachemnet.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. crimsonpublishers.com [crimsonpublishers.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Strategic Role of 4,4-Dimethoxy-2-butanone in the Synthesis of Pyrimidine-Based Herbicides

For Immediate Release

This technical guide explores the application of 4,4-dimethoxy-2-butanone as a versatile precursor in the synthesis of pyrimidine-based herbicides. For researchers and chemical synthesis professionals, this document outlines the synthetic pathways, experimental protocols, and the mode of action for herbicides derived from this key intermediate.

Introduction

This compound, also known as acetylacetaldehyde dimethyl acetal, is a significant building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its utility in the agrochemical industry is notably demonstrated in its role as a precursor to pyrimidine-based herbicides. The pyrimidine scaffold is a core component of several commercial herbicides that are known for their efficacy in controlling a broad spectrum of weeds. These herbicides primarily act by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.

Synthesis of Herbicidal Pyrimidine Precursors

A primary application of this compound in herbicide synthesis is in the construction of the 4-methylpyrimidine ring. This is achieved through a condensation reaction with guanidine derivatives. The reaction provides a direct and efficient route to 2-amino-4-methylpyrimidines, which are key intermediates for further functionalization to produce active herbicidal molecules.

Experimental Protocol: Synthesis of 2-Amino-4-methylpyrimidine

The following protocol is adapted from the literature for the synthesis of 2-amino-4-methylpyrimidine from this compound.[2]

Materials:

-

This compound

-

Guanidine nitrate

-

Sodium ethoxide

-

Ethanol

Procedure:

-

A mixture of sodium ethoxide (30.3 mmol) and guanidine nitrate (11.3 mmol) in ethanol is stirred for 20 minutes.

-

A solution of this compound (7.57 mmol) is then added to the reaction mixture.

-

The reaction mixture is refluxed for 6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up with cold water and extracted with ethyl acetate.

-

The organic layer is washed with water, dried over sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data

The synthesis of substituted pyrimidines from this compound demonstrates good yields, highlighting the efficiency of this synthetic route.

| Precursor | Reagents | Product | Yield (%) |

| This compound | Guanidine nitrate, Sodium ethoxide | 2-Amino-4-methylpyrimidine | 66 |

| This compound | Benzyl guanidine sulfate, Sodium ethoxide | 2-Benzylamino-4-methylpyrimidine | 58 |

Logical Workflow of Synthesis

The synthesis of 2-amino-4-methylpyrimidine from this compound can be visualized as a straightforward workflow.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Pyrimidine-based herbicides, derived from intermediates like 2-amino-4-methylpyrimidine, are potent inhibitors of the acetolactate synthase (ALS) enzyme. ALS is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. By blocking this pathway, the herbicides prevent the synthesis of essential proteins, leading to the cessation of plant growth and eventual death.

Conclusion

This compound serves as an efficient and valuable precursor for the synthesis of 4-methylpyrimidine derivatives. These derivatives are foundational intermediates in the production of a class of herbicides that target the acetolactate synthase (ALS) enzyme in plants. The synthetic route is well-established, providing high yields and a clear pathway for the development of effective agrochemicals. This technical guide provides researchers and professionals in the field with the essential information to leverage this compound in the ongoing development of innovative and effective herbicides.

References

An In-depth Technical Guide to the Reactivity of 4,4-Dimethoxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethoxy-2-butanone, also known as acetylacetaldehyde dimethyl acetal, is a versatile bifunctional molecule possessing both a ketone and an acetal functional group.[1] This unique structural feature allows it to act as a valuable 1,3-dielectrophilic three-carbon building block in organic synthesis.[2] Its reactivity has been exploited for the construction of a variety of carbocyclic and heterocyclic systems, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[3][4] Notably, it serves as a crucial starting material in a multi-step synthesis of the antiretroviral drug Nevirapine.[4][5] This guide provides a comprehensive overview of the reactivity of this compound, including detailed experimental protocols, quantitative data, and mechanistic insights.

Core Reactivity and Mechanistic Overview

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon and the carbon atom of the acetal group. The ketone functionality readily undergoes nucleophilic attack by organometallic reagents and other nucleophiles. The acetal group, while stable under basic and neutral conditions, can be hydrolyzed under acidic conditions to reveal an aldehyde, which can then participate in subsequent reactions. This dual reactivity allows for a range of synthetic transformations.

Synthesis of Aromatic Compounds

This compound is a valuable precursor for the synthesis of substituted aromatic compounds such as toluene, o-xylene, and naphthalenes. These reactions typically involve an initial nucleophilic addition to the ketone, followed by a cyclization and aromatization sequence.

Synthesis of Toluene

Toluene can be synthesized from this compound via reaction with an allyl organometallic reagent. The reaction proceeds through the formation of a carbinol acetal intermediate, which is then cyclized and aromatized.[2]

Experimental Protocol: Synthesis of Toluene from Allyl Magnesium Bromide [2]

-

Under an argon atmosphere, slowly add allyl magnesium bromide (22.7 mL) to a solution of this compound (3 g, 22.7 mmol) at 0 °C.

-

Stir the reaction mixture at 0 °C for 45 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated ammonium chloride solution (10 mL) and extract with ether.

-

Dry the organic layer and remove the solvent under reduced pressure to afford the intermediate carbinol, 1,1-dimethoxy-3-methylhex-5-en-3-ol.

-

Reflux the carbinol acetal with boron trifluoride etherate (6.18 g, 50.65 mmol) for 30 minutes.

-

Pour the reaction mixture into a saturated sodium bicarbonate solution and extract with ether (30 mL).

-

Wash the organic extract with water, dry over sodium sulfate, and evaporate the solvent to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain toluene.

Quantitative Data: Synthesis of Toluene

| Method | Reagent | Intermediate Yield | Final Yield | Spectroscopic Data (Toluene) |

| 1 | Allyl magnesium bromide | 90% | 63% | ¹H NMR (400 MHz, CDCl₃): δ 2.34 (3H, s, CH₃), 7.14-7.25 (5H, m, ArH) |

| 2 | Allyl bromide, Zn | 70% | 52% | ¹³C NMR (99.5 MHz, CDCl₃): δ 21.5, 125.4, 128.3, 129.1, 138.0 |

Reaction Workflow: Synthesis of Toluene

Workflow for the synthesis of toluene from this compound.

Synthesis of o-Xylene

A similar strategy can be employed to synthesize o-xylene using crotyl bromide and zinc.[2]

Experimental Protocol: Synthesis of o-Xylene [2]

-

To a mixture of this compound (4 g, 30 mmol), crotyl bromide (8 g, 60 mmol), and zinc powder (3.92 g, 60 mmol) in THF (3 mL), add a saturated ammonium chloride solution (4 mL).

-

Allow the exothermic reaction to proceed for 20 minutes to form the carbinol intermediate.

-

Reflux the carbinol acetal with boron trifluoride etherate (5.36 g, 37.7 mmol) for 30 minutes.

-

Work up the reaction as described for the synthesis of toluene to yield o-xylene.

Quantitative Data: Synthesis of o-Xylene

| Intermediate Yield | Final Yield | Spectroscopic Data (o-Xylene) |

| 48% | 32% | ¹H NMR (400 MHz, CDCl₃): δ 2.39 (6H, s, CH₃), 7.23-7.26 (4H, m, ArH) |

| ¹³C NMR (99.5 MHz, CDCl₃): δ 19.8, 125.9, 129.7, 136.5 |

Synthesis of Naphthalenes

The synthesis of naphthalenes can be achieved by reacting this compound with benzyl magnesium chloride or benzyl cyanide.[2]

Experimental Protocol: Synthesis of 2-Methylnaphthalene [2]

-

Under an argon atmosphere, slowly add benzyl magnesium bromide (22.7 mL) to this compound (3 g, 22.7 mmol) at 0 °C and stir for 45 minutes.

-

Work up the reaction with saturated ammonium chloride solution to afford the carbinol acetal.

-

Reflux the carbinol acetal with boron trifluoride etherate for 30 minutes.

-

Pour the reaction mixture into a saturated sodium bicarbonate solution and extract with ether.

-

Wash, dry, and evaporate the organic layer, then purify by silica gel column chromatography to obtain 2-methylnaphthalene.

Quantitative Data: Synthesis of Naphthalenes

| Product | Reagent | Intermediate Yield | Final Yield | Spectroscopic Data |

| 2-Methylnaphthalene | Benzyl magnesium chloride | 90% | 53% | ¹H NMR (400 MHz, CDCl₃): δ 2.47 (3H, s, CH₃), 7.27 (1H, d, J=8.4 Hz, ArH), 7.35-7.43 (2H, m, ArH), 7.57 (1H, s, ArH), 7.69-7.77 (3H, m, ArH) |

| ¹³C NMR (125.76 MHz, CDCl₃): δ 21.7, 125.0, 125.9, 126.9, 127.3, 127.6, 127.7, 128.1, 131.7, 133.7, 135.4 | ||||

| IR (solid film): 3051, 3014, 2918, 2860, 1913, 1633, 1508, 810 cm⁻¹ | ||||

| 1-Methyl-4-cyanonaphthalene | Benzyl cyanide, NaH | - | 61% | - |

Synthesis of Heterocyclic Compounds

This compound is a key building block for the synthesis of various heterocyclic compounds, including pyrimidines and pyrazoles.

Synthesis of Pyrimidines

The reaction of this compound with guanidines provides a straightforward route to substituted pyrimidines.[2]

Experimental Protocol: Synthesis of 2-Amino-4-methylpyrimidine [2]

-

Stir a mixture of sodium ethoxide (2.06 g, 30.3 mmol) and guanidine nitrate (1.38 g, 11.3 mmol) in ethanol for 20 minutes.

-

Add a solution of this compound (1 g, 7.57 mmol) and reflux the reaction mixture for 6 hours.

-

Monitor the reaction by TLC. Upon completion, work up the reaction to isolate 2-amino-4-methylpyrimidine.

Quantitative Data: Synthesis of Pyrimidines

| Product | Reagent | Yield |

| 2-Amino-4-methylpyrimidine | Guanidine nitrate | 66% |

| 2-Benzylamino-4-methylpyrimidine | Benzyl guanidine | 58% |

| 4-Methylpyrimidine | Formamide, NH₄Cl | 54-63% |

Reaction Mechanism: Pyrimidine Synthesis

Proposed mechanism for the synthesis of 2-amino-4-methylpyrimidine.

Synthesis of Pyrazoles

An early reported reaction of this compound is its condensation with hydrazine hydrate to produce 3-methylpyrazole in excellent yield.[2]

Role in Drug Development: Nevirapine Synthesis

This compound is a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine, which is used in the treatment of HIV.[4][5] While the detailed proprietary synthesis pathways are not fully public, it is understood that this compound serves as a precursor to a substituted picoline, a core component of the Nevirapine structure.